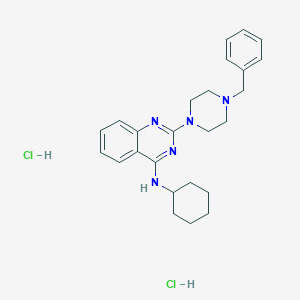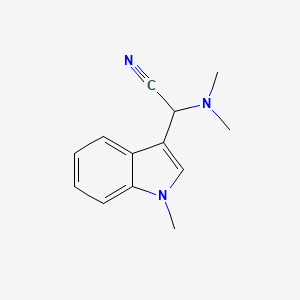
3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide
Descripción general
Descripción
3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide, also known as Iodocycline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of sulfonamide antibiotics and is structurally similar to other well-known antibiotics such as sulfamethoxazole and sulfadiazine. In
Aplicaciones Científicas De Investigación
3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an antibacterial agent against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
In pharmacology, 3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide has been studied for its mechanism of action and its effects on various physiological processes. It has been shown to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to the depletion of folate, which is essential for bacterial growth and survival. In addition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Mecanismo De Acción
The mechanism of action of 3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folate in bacteria. This inhibition leads to the depletion of folate, which is essential for bacterial growth and survival. In addition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide are primarily related to its mechanism of action. By inhibiting dihydropteroate synthase, this compound leads to the depletion of folate in bacteria, which ultimately results in the inhibition of bacterial growth and survival. In addition, the inhibition of carbonic anhydrase by this compound can lead to changes in acid-base balance in the body, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide in lab experiments is its broad-spectrum antibacterial activity, which makes it useful for studying the effects of antibiotics on various bacterial strains. In addition, the mechanism of action of this compound is well-understood, which makes it a useful tool for studying the role of folate synthesis in bacterial growth and survival.
One of the limitations of using 3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide in lab experiments is its potential toxicity to mammalian cells, which can limit its use in certain types of experiments. In addition, the complex synthesis method of this compound can make it difficult to obtain in large quantities, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 3-iodo-4-methoxy-N-3-pyridinylbenzenesulfonamide. One potential direction is the development of new analogs of this compound with improved antibacterial or anticancer activity. Another potential direction is the study of the effects of this compound on other physiological processes, such as inflammation or immune function. Finally, the use of this compound in combination with other antibiotics or anticancer agents may lead to the development of new treatment strategies for bacterial infections or cancer.
Propiedades
IUPAC Name |
3-iodo-4-methoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDWFONEDDXTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4190949.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)


![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190986.png)
![3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4190990.png)


![2-[(4-bromobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4191016.png)
![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191035.png)

![3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4191045.png)